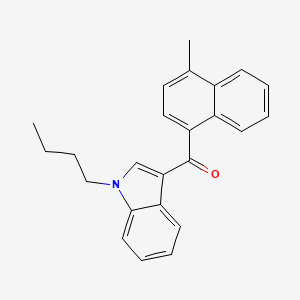
4'-Methyl-JWH-073
Overview
Description
4’-Methyl-JWH-073 is a derivative of JWH-073, a synthetic cannabinoid . It is an analgesic chemical from the naphthoylindole family that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors . It is somewhat selective for the CB1 subtype . The 4’-methyl derivative of JWH-073 has been encountered as an ingredient of synthetic cannabis blends in Germany and several other European countries since 2010 .
Molecular Structure Analysis
The molecular formula of 4’-Methyl-JWH-073 is C24H23NO . Its average mass is 341.445 Da and its monoisotopic mass is 341.177979 Da .Physical And Chemical Properties Analysis
4’-Methyl-JWH-073 is a crystalline solid . Its molecular formula is C24H23NO and its molecular weight is 341.50 .Scientific Research Applications
Identification and Structure Elucidation : 4'-Methyl-JWH-073 was identified in a herbal mixture, with its structure elucidated through techniques like GC-MS, LC-MS, and NMR spectroscopy (Westphal, Sönnichsen, & Thiemt, 2012).
Metabolite Characterization : A study investigated the in vitro metabolism of JWH-018, JWH-073, and their derivatives, including 4'-Methyl-JWH-073, using human liver microsomes. The principal metabolites identified were mono-hydroxylated derivatives, and the study also developed an extraction protocol for these metabolites from biological fluids (Gambaro et al., 2014).
Forensic Analysis : In forensic science, 4'-Methyl-JWH-073 has been detected and quantified in various "herbal high" products. Studies focus on developing analytical methods for its identification and quantification in different matrices, such as blood and urine samples (Valoti et al., 2012).
Drug Purity and Recreational Use : The purity of synthetic cannabinoids, including JWH-073 and its derivatives, has been examined in the context of recreational use. Studies have found that these substances are often of comparable purity to validated standards, despite varying physical properties (Ginsburg et al., 2012).
Pharmacological and Toxicological Effects : Research has been conducted to understand the pharmacological and toxicological effects of synthetic cannabinoids like JWH-073 and its derivatives. These studies often use animal models to investigate the compounds' effects on the central nervous system and their potential interactions with cannabinoid receptors (Ossato et al., 2016).
Biosensors and Detection : Studies have also focused on developing biosensors for the detection of synthetic cannabinoids like JWH-073. These biosensors employ techniques like voltammetry and electrochemical impedance spectrometry for the detection of these substances in biological samples (Sanli et al., 2019).
Hair Metabolite Deposition : The deposition of JWH-018, JWH-073, and their metabolites in hair, including the effect of hair pigmentation, has been investigated. This is useful for understanding the long-term exposure to these compounds (Kim et al., 2013).
properties
IUPAC Name |
(1-butylindol-3-yl)-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBVCMQPGKQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017183 | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-JWH-073 | |
CAS RN |
1354631-21-2 | |
| Record name | 4'-Methyl-JWH-073 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-METHYL-JWH-073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CYV8V6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




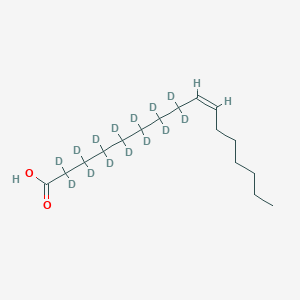
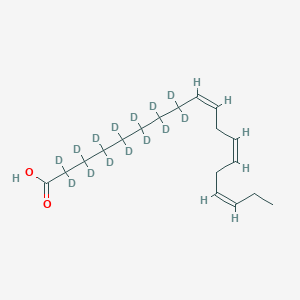

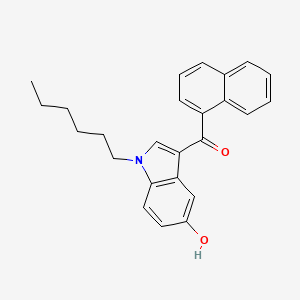
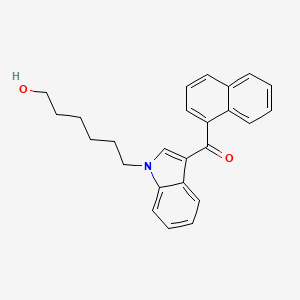
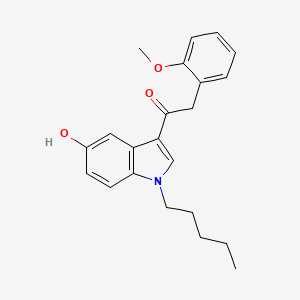
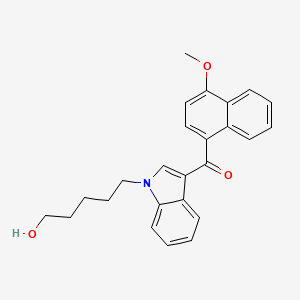
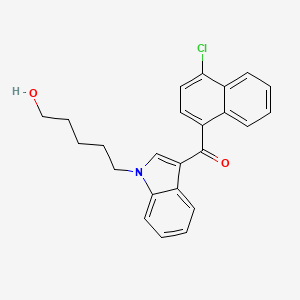
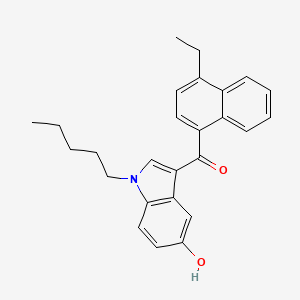
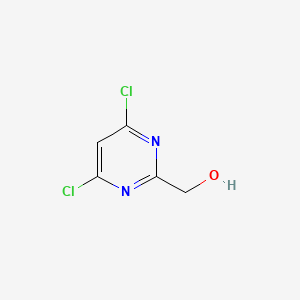

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, cis-(9CI)](/img/structure/B594052.png)
